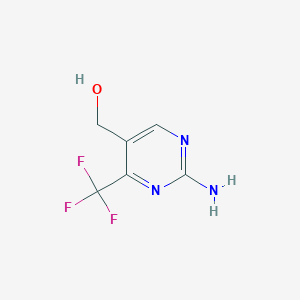
Plumbane, tetrapropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C₁₂H₂₈Pb It is a tetraalkyllead compound, where four propyl groups are bonded to a central lead atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrapropylplumbane can be synthesized through the reaction of lead(IV) chloride with propylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds as follows:
PbCl4+4C3H7MgBr→Pb(C3H7)4+4MgBrCl
The reaction is typically carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of tetrapropylplumbane involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Types of Reactions:
Oxidation: Tetrapropylplumbane can undergo oxidation reactions, leading to the formation of lead oxides and propyl radicals.
Reduction: It can be reduced to lead metal and propyl groups under specific conditions.
Substitution: Tetrapropylplumbane can participate in substitution reactions where one or more propyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Lead oxides and propyl radicals.
Reduction: Lead metal and propyl groups.
Substitution: Various organolead compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Tetrapropylplumbane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential effects on biological systems, although its toxicity limits its use.
Medicine: There is limited application in medicine due to its toxicity, but it is studied for its potential use in radiotherapy.
Industry: It is used in the production of lead-based materials and as an additive in certain industrial processes.
Wirkmechanismus
The mechanism of action of tetrapropylplumbane involves its interaction with various molecular targets. The lead atom can form bonds with different functional groups, leading to the formation of new compounds. The propyl groups can undergo various chemical transformations, contributing to the compound’s reactivity. The pathways involved include:
Bond formation and cleavage: Lead can form stable bonds with carbon, oxygen, and other elements.
Radical formation: Propyl radicals can be generated through oxidation or other reactions.
Vergleich Mit ähnlichen Verbindungen
Tetraethyllead (C₈H₂₀Pb): Similar structure but with ethyl groups instead of propyl groups.
Tetramethyllead (C₄H₁₂Pb): Contains methyl groups instead of propyl groups.
Tetrabutyllead (C₁₆H₃₆Pb): Contains butyl groups instead of propyl groups.
Uniqueness: Tetrapropylplumbane is unique due to the specific properties imparted by the propyl groups. These properties include different reactivity and stability compared to its ethyl, methyl, and butyl counterparts. The length and branching of the propyl groups influence the compound’s physical and chemical behavior, making it distinct in its applications and reactivity.
Eigenschaften
CAS-Nummer |
3440-75-3 |
|---|---|
Molekularformel |
C12H28Pb |
Molekulargewicht |
379 g/mol |
IUPAC-Name |
tetrapropylplumbane |
InChI |
InChI=1S/4C3H7.Pb/c4*1-3-2;/h4*1,3H2,2H3; |
InChI-Schlüssel |
SMHNCYOTIYFOKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Pb](CCC)(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13733012.png)


![[(3R,5S)-5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate](/img/structure/B13733027.png)




